molecular formula C9H12O2 B034888 2-Ethyl-5-methoxyphenol CAS No. 19672-02-7

2-Ethyl-5-methoxyphenol

Cat. No.: B034888
CAS No.: 19672-02-7
M. Wt: 152.19 g/mol
InChI Key: HPURPVUTEGLILL-UHFFFAOYSA-N
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Description

2-Ethyl-5-methoxyphenol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Environmental Indicators : Methoxyphenols like 2-Ethyl-5-methoxyphenol are used as proxies for terrestrial biomass during hydrothermal alteration, with their pyrolysis producing different compounds, suggesting a demethylation process. This makes them useful indicators in organic geochemistry (Vane & Abbott, 1999)(Vane & Abbott, 1999).

  • Biomedical Research : Complexes of Mn2+ with derivatives of this compound show enhanced antibacterial activity against Escherichia coli compared to the compound alone, suggesting potential medical applications (Li-fen, 2011)(Li-fen, 2011).

  • Biomarkers : Urinary methoxyphenols, which include metabolites of this compound, serve as effective biomarkers for woodsmoke exposure, helping in environmental health studies (Dills et al., 2006)(Dills et al., 2006).

  • Molecular Structure Analysis : The electronic structure of certain derivatives of this compound reveals coexisting tautomeric forms in an asymmetric unit, important for understanding chemical behaviors and molecular structure (Koşar et al., 2011)(Koşar et al., 2011).

  • Catalysis : Encapsulation of complexes involving thiazole-hydrazone ligands and this compound derivatives in zeolite Y creates an efficient catalyst for oxidation of alcohols and hydrocarbons, offering operational flexibility and enhanced stability (Ghorbanloo & Maleki Alamooti, 2017)(Ghorbanloo & Maleki Alamooti, 2017).

  • Chemical Synthesis : Rapid synthesis methods have been developed for compounds involving this compound derivatives, indicating its utility in chemical manufacturing processes (Anderson et al., 2008)(Anderson et al., 2008).

Future Directions

The future directions for 2-Ethyl-5-methoxyphenol could involve further exploration of its potential biological activities, given the known antimicrobial and antioxidant actions of related compounds . Additionally, the development of more efficient synthesis methods could be a focus of future research .

Properties

IUPAC Name

2-ethyl-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPURPVUTEGLILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501488
Record name 2-Ethyl-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19672-02-7
Record name 2-Ethyl-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 36.70 g (120.4 mmol) of 2-acetyl-5-methoxyphenol (1) was combined with 20.13 ml (144.4 mmol) of triethylamine in 150 mL of anhydrous THF. The reaction mixture was cooled to 0° C., and 13.81 ml (144.4 mmol) of ethyl chloroformate was added dropwise to the reaction mixture over a 30 minute period. The reaction mixture was allowed to stir for an additional 30 minutes. The resultant white solids were filtered. A solution of 13.64 g (361.1 mmol) of sodium borohydride in 200 ml of water was added dropwise to the filtrate over a period of 45 minutes at a temperature of 5-10° C. The reaction mixture was allowed to warm to room temperature and stirred for 1.5 hours. The resultant solution was acidified to pH 2 with 1M HCl and extracted with ether (1×250 ml). The ether layer was then extracted with 10% sodium hydroxide (5×100 mL). The combined base extracts were acidified with concentrated HCl and extracted with ether. The combined ether extracts were washed with water (1×100 ml), dil NaHCO3 (1×100 ml) and brine (1×100 mL), dried over sodium sulfate, filtered and concentrated in vacuo to yield 18.37 g of crude product, 2-ethyl-5-methoxyphenol (2), as a colorless oil. The crude product was used in Preparation 2 below.
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
20.13 mL
Type
reactant
Reaction Step Two
Quantity
13.81 mL
Type
reactant
Reaction Step Three
Quantity
13.64 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

1-(4-Methoxy-2-hydroxy-phenyl)-ethanone (11.0 g) was dissolved in MeOH (100 mL), treated with 10 wt % Pd/C (4.0 g, Degussa type) and stirred under a balloon of H2 for 24 hours. The reaction mixture was filtered through a pad of celite washing with EtOAc. The filtrate was concentrated to give the product as an oil (10.0 g). 1H NMR (300 MHz, CDCl3): δ 1.20 (t, J=7.85 Hz, 3 H) 2.60- (q, J=6.22 Hz 2 H), 3.75 (s, 3 H), 6.40 (dd, J=9.04 Hz, 2.64 Hz, 1 H), 6.45 (d, J=2.64 Hz, 1 H) 7.00 (d, J=8.29 Hz, 1 H), 12.90 (s, 1 H).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethyl-5-methoxyphenol
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